molecular formula C11H8O7S B13786996 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

3,5-Dihydroxy-7-sulfo-2-naphthoic acid

Cat. No.: B13786996
M. Wt: 284.24 g/mol
InChI Key: ARAKFKZHRGLHMX-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-7-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O7S. It is a derivative of naphthoic acid, characterized by the presence of hydroxyl groups at the 3 and 5 positions, and a sulfo group at the 7 position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid typically involves the sulfonation of 3,5-dihydroxy-2-naphthoic acid. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperature and pressure to ensure the selective introduction of the sulfo group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-7-sulfo-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dihydroxy-7-sulfo-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfo groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activities, influence signal transduction pathways, and exhibit antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydroxy-7-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8O7S

Molecular Weight

284.24 g/mol

IUPAC Name

3,5-dihydroxy-7-sulfonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O7S/c12-9-3-6(19(16,17)18)1-5-2-8(11(14)15)10(13)4-7(5)9/h1-4,12-13H,(H,14,15)(H,16,17,18)

InChI Key

ARAKFKZHRGLHMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)C(=O)O

Origin of Product

United States

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